Cas no 1091035-87-8 (N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide)
Il composto N-(5-cloro-2-metossifenil)-N'-[(4-fenilossan-4-il)metil]etandiammide è un'amide biciclica progettata per applicazioni farmaceutiche e di ricerca. La sua struttura combina un nucleo clorurato e metossilato con un gruppo ossanico fenilico, garantendo elevata stabilità e selettività nelle interazioni molecolari. La presenza del gruppo etandiammidico favorisce legami idrogeno mirati, utile nello sviluppo di inibitori enzimatici o modulatori recettoriali. La sua solubilità moderata in solventi organici polari lo rende adatto a formulazioni avanzate. La purezza sintetica (>98%) e la bassa igroscopicità ne facilitano la manipolazione in ambienti controllati. Studi preliminari indicano potenziale attività bioattiva in sistemi neurologici, meritevole di ulteriori indagini farmacocinetiche.
1091035-87-8 structure
Product Name:N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide
Numero CAS:1091035-87-8
MF:C21H23ClN2O4
MW:402.871324777603
CID:6093451
PubChem ID:27451907
Update Time:2025-07-16
N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide
- N'-(5-chloro-2-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide
- F5329-0071
- AKOS024507168
- N1-(5-chloro-2-methoxyphenyl)-N2-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)oxalamide
- VU0642180-1
- 1091035-87-8
-
- Inchi: 1S/C21H23ClN2O4/c1-27-18-8-7-16(22)13-17(18)24-20(26)19(25)23-14-21(9-11-28-12-10-21)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,23,25)(H,24,26)
- Chiave InChI: IRYDHJBHEONGJD-UHFFFAOYSA-N
- Sorrisi: C(NCC1(C2=CC=CC=C2)CCOCC1)(=O)C(NC1=CC(Cl)=CC=C1OC)=O
Proprietà calcolate
- Massa esatta: 402.1346349g/mol
- Massa monoisotopica: 402.1346349g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 28
- Conta legami ruotabili: 5
- Complessità: 533
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 76.7Ų
N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5329-0071-2μmol |
N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide |
1091035-87-8 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5329-0071-5μmol |
N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide |
1091035-87-8 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5329-0071-10μmol |
N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide |
1091035-87-8 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5329-0071-20μmol |
N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide |
1091035-87-8 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5329-0071-1mg |
N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide |
1091035-87-8 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5329-0071-2mg |
N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide |
1091035-87-8 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5329-0071-3mg |
N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide |
1091035-87-8 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5329-0071-4mg |
N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide |
1091035-87-8 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5329-0071-5mg |
N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide |
1091035-87-8 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5329-0071-10mg |
N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide |
1091035-87-8 | 10mg |
$79.0 | 2023-09-10 |
N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide Letteratura correlata
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
1091035-87-8 (N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti